Cas no 63-29-6 (D-Glucuronic acid, g-lactone)
D-Glucuronic acid, g-lactone Chemical and Physical Properties
Names and Identifiers
-
- D-Glucuronic acid, g-lactone
- (1S,2R,3R,5S)-2,3,6-trihydroxy-4,8-dioxabicyclo[3.3.0]octan-7-one
- (2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- D-Glucuronic acid lactone
- D-Glucurono-6,3-lactone
- D-Glucurono-g-lactone
- Dicurone
- Glucoxy
- Glucurolactone
- Glucurone
- Glucuronicacid g-lactone
- Glucuronicacid, g-lactone, D-
- Glucurono-6,3-lactone
- Glucuronosan
- Glycurone
- Guronsan
- NSC 656
- Reulatt S.S.
- 575-64-4
- DTXSID30860472
- Glucuronic acid, gamma-lactone, L- (8CI)
- Mannurono-gamma-lactone
- 63-29-6
- 2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- Oprea1_876144
- .gamma.-Lactone of D-glucofuranuronic acid
- D-(+)-Glucurono-3,6-lactone
- FT-0669003
- D-Mannofuranuronic acid, 4-lactone
- NSC 25287
- 3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name)
- SY005604
- SCHEMBL904307
- D-Glucurone
- Mannuronolactone
- OGLCQHRZUSEXNB-UHFFFAOYSA-N
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- MDL: MFCD01631141
- Inchi: 1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H
- InChI Key: OGLCQHRZUSEXNB-UHFFFAOYSA-N
- SMILES: O1C(C(C2C1C(C(=O)O2)O)O)O
Computed Properties
- Exact Mass: 176.03200
- Monoisotopic Mass: 176.03208797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- PSA: 96.22000
- LogP: -2.64920
D-Glucuronic acid, g-lactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362168-10g |
(1S,2R,3R,5S)-2,3,6-trihydroxy-4,8-dioxabicyclo[3.3.0]octan-7-one |
63-29-6 | 95%+ | 10g |
$*** | 2023-05-30 |
D-Glucuronic acid, g-lactone Suppliers
D-Glucuronic acid, g-lactone Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on D-Glucuronic acid, g-lactone
Recent Advances in the Study of D-Glucuronic acid, γ-lactone (CAS 63-29-6): Applications and Mechanisms
D-Glucuronic acid, γ-lactone (CAS 63-29-6), a cyclic form of glucuronic acid, has garnered significant attention in recent years due to its versatile applications in pharmaceutical, biochemical, and industrial fields. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including glycosaminoglycans, detoxification agents, and drug conjugates. Recent studies have further elucidated its role in metabolic pathways, particularly in the detoxification of xenobiotics and the modulation of cellular signaling. This research brief aims to summarize the latest findings on D-Glucuronic acid, γ-lactone, focusing on its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of D-Glucuronic acid, γ-lactone is its application in drug delivery systems. Researchers have developed novel glucuronide prodrugs that leverage the compound's ability to enhance solubility and bioavailability of hydrophobic drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of D-Glucuronic acid, γ-lactone-conjugated anticancer agents in targeting tumor cells with reduced systemic toxicity. The study highlighted the compound's role in facilitating selective drug release via enzymatic cleavage by β-glucuronidase, which is often overexpressed in tumor microenvironments.
In addition to its pharmaceutical applications, recent research has explored the enzymatic synthesis of D-Glucuronic acid, γ-lactone using microbial systems. A 2024 paper in Biotechnology and Bioengineering reported the optimization of E. coli strains for high-yield production of the compound through metabolic engineering. This approach not only improves the cost-efficiency of large-scale production but also aligns with the growing demand for sustainable biomanufacturing processes. The study identified key enzymes, such as UDP-glucose dehydrogenase and glucuronolactone reductase, as critical targets for further optimization.
Another emerging area of interest is the anti-inflammatory and antioxidant properties of D-Glucuronic acid, γ-lactone. A 2023 study in Free Radical Biology and Medicine revealed that the compound exhibits potent reactive oxygen species (ROS)-scavenging activity, making it a potential candidate for treating oxidative stress-related diseases. The research team observed that D-Glucuronic acid, γ-lactone significantly reduced ROS levels in human endothelial cells, thereby mitigating inflammation and cellular damage. These findings open new avenues for its use in neurodegenerative and cardiovascular therapies.
Despite these promising developments, challenges remain in the clinical translation of D-Glucuronic acid, γ-lactone-based therapies. Issues such as stability, pharmacokinetics, and off-target effects require further investigation. Recent efforts have focused on structural modifications to enhance the compound's metabolic stability and target specificity. For example, a 2024 study in ACS Chemical Biology introduced fluorinated analogs of D-Glucuronic acid, γ-lactone, which demonstrated improved resistance to enzymatic degradation and enhanced tissue penetration.
In conclusion, D-Glucuronic acid, γ-lactone (CAS 63-29-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug delivery to antioxidant therapy, underscore its potential as a multifunctional agent. Future research should prioritize the optimization of synthesis methods, the exploration of novel derivatives, and the validation of therapeutic efficacy in preclinical models. As the field advances, D-Glucuronic acid, γ-lactone is poised to play a pivotal role in the development of next-generation therapeutics.
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